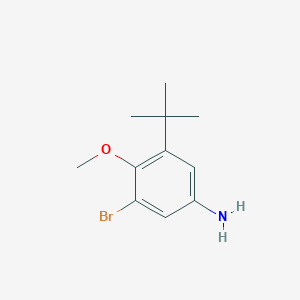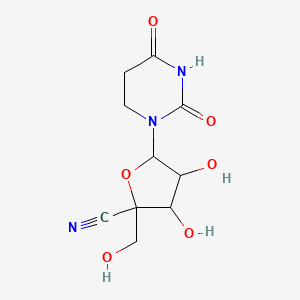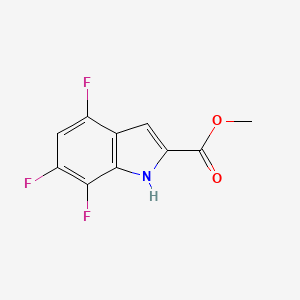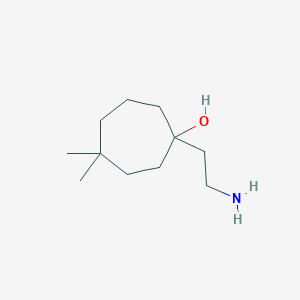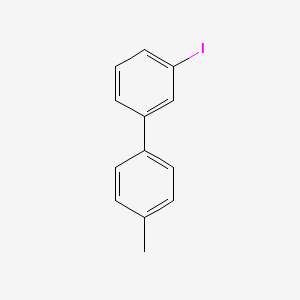
3-Iodo-4'-methyl-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iodo-4’-methyl-biphenyl: is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. The presence of an iodine atom at the 3-position and a methyl group at the 4’-position on the biphenyl structure makes this compound unique. Biphenyl derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4’-methyl-biphenyl can be achieved through several methods. One common method involves the Suzuki-Miyaura coupling reaction . This reaction typically uses a palladium catalyst, a boronic acid derivative, and an aryl halide. For 3-Iodo-4’-methyl-biphenyl, the starting materials would be 3-iodobiphenyl and 4’-methylphenylboronic acid. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide, under reflux conditions .
Industrial Production Methods: Industrial production of 3-Iodo-4’-methyl-biphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions: 3-Iodo-4’-methyl-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: The iodine atom can be replaced by other electrophiles through reactions such as halogenation, nitration, and sulfonation.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions like the Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Oxidation and Reduction: The methyl group can be oxidized to form a carboxylic acid or reduced to form an alkane
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine, nitric acid, and sulfuric acid are commonly used.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.
Major Products:
Electrophilic Substitution: Products include halogenated, nitrated, and sulfonated derivatives.
Cross-Coupling Reactions: Products include various biphenyl derivatives with different substituents.
Oxidation and Reduction: Products include carboxylic acids and alkanes
科学的研究の応用
Chemistry: 3-Iodo-4’-methyl-biphenyl is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules through cross-coupling reactions .
Biology and Medicine: Biphenyl derivatives, including 3-Iodo-4’-methyl-biphenyl, are studied for their potential biological activities. They are investigated for their antimicrobial, antifungal, and anticancer properties .
Industry: In the materials science field, biphenyl derivatives are used in the production of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials .
作用機序
The mechanism of action of 3-Iodo-4’-methyl-biphenyl depends on its application. In cross-coupling reactions, the compound acts as an electrophile, participating in the formation of new carbon-carbon bonds. In biological systems, the exact mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to various biological effects .
類似化合物との比較
3-Iodo-biphenyl: Lacks the methyl group at the 4’-position.
4’-Methyl-biphenyl: Lacks the iodine atom at the 3-position.
3-Bromo-4’-methyl-biphenyl: Similar structure but with a bromine atom instead of iodine.
Uniqueness: 3-Iodo-4’-methyl-biphenyl is unique due to the presence of both the iodine atom and the methyl group, which can influence its reactivity and properties. The iodine atom makes it a versatile intermediate for further functionalization, while the methyl group can affect its steric and electronic properties .
特性
CAS番号 |
177490-84-5 |
|---|---|
分子式 |
C13H11I |
分子量 |
294.13 g/mol |
IUPAC名 |
1-iodo-3-(4-methylphenyl)benzene |
InChI |
InChI=1S/C13H11I/c1-10-5-7-11(8-6-10)12-3-2-4-13(14)9-12/h2-9H,1H3 |
InChIキー |
TWYVUNBZOLMXSV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CC(=CC=C2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


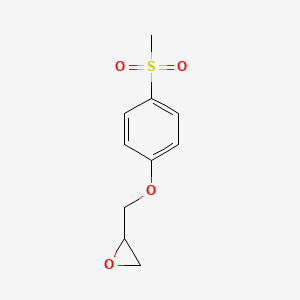
![2,2,2-Trichloroethyl [(2S,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(phenylthio)tetrahydro-2H-pyran-3-yl]carbamate](/img/structure/B12096315.png)
![N-[4-[2-(8-cyano-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl)ethyl]phenyl]acetamide](/img/structure/B12096320.png)
![(1R,2S,4S,5S,6S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonan-5-ol](/img/structure/B12096325.png)
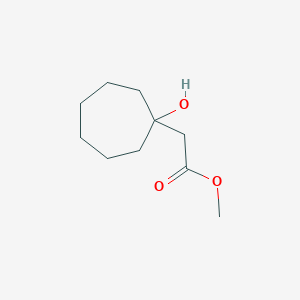
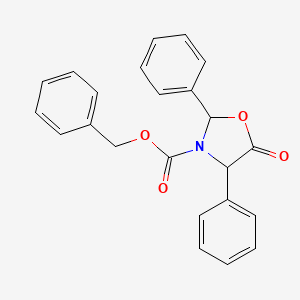
![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[4-[4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenoxy]oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B12096362.png)
